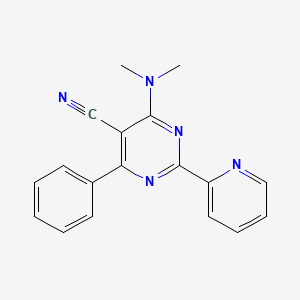

4-(Dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Description

Properties

IUPAC Name |

4-(dimethylamino)-6-phenyl-2-pyridin-2-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5/c1-23(2)18-14(12-19)16(13-8-4-3-5-9-13)21-17(22-18)15-10-6-7-11-20-15/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIKRTHXXYYVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl and pyridinyl groups, and finally the addition of the dimethylamino group. Key steps include:

Formation of the Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the pyrimidine ring.

Addition of the Pyridinyl Group: This can be done through a nucleophilic substitution reaction, where a pyridinyl halide reacts with the intermediate compound.

Incorporation of the Dimethylamino Group: This final step typically involves the reaction of the intermediate with dimethylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(Dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and physical differences between the target compound and its analogs:

Key Observations:

Biological Activity

4-(Dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile (CAS: 320418-16-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, antioxidant properties, and other relevant pharmacological effects.

- Molecular Formula : C18H15N5

- Molar Mass : 301.35 g/mol

- Density : Estimated at 1.27 g/cm³

- Boiling Point : Approximately 450.8°C

Cytotoxicity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related pyrimidine derivatives can inhibit cell proliferation in human cancer cell lines such as HepG2 and HEP2, with IC50 values indicating potent cytotoxicity.

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| DMBPO | HepG2 | 8.3 |

| DMBPO | HEP2 | 2.8 |

These findings suggest that the presence of the dimethylamino and phenyl groups may enhance the cytotoxic potential of these compounds.

Antioxidant Activity

In addition to cytotoxic effects, the compound has demonstrated antioxidant properties. The DPPH radical scavenging assay is commonly employed to evaluate such activity. For example, related compounds have shown significant scavenging activity, with percentages indicating their effectiveness at specific concentrations.

| Concentration (µg/ml) | DPPH Scavenging Activity (%) |

|---|---|

| 5 | 44.13 |

| 10 | 50.10 |

This suggests that the compound may play a role in reducing oxidative stress in biological systems.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural features. The dimethylamino group is known to enhance electron density on the aromatic system, potentially increasing binding affinity to biological targets. The phenyl and pyridinyl substituents contribute to the lipophilicity and overall pharmacological profile of the compound.

Case Studies

- Antitumor Activity : A study highlighted the antitumor properties of a series of pyrimidine derivatives, including those structurally similar to our compound. These studies utilized various cancer cell lines and demonstrated a correlation between structural modifications and enhanced cytotoxicity.

- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Q & A

Q. What are the optimized synthetic routes for 4-(dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving:

- Step 1 : Chlorination of precursor pyrimidines using phosphoryl chloride (POCl₃) to introduce reactive sites .

- Step 2 : Substitution reactions with amines (e.g., dimethylamine) under reflux in polar aprotic solvents like DMF or DMSO. Evidence suggests that ammonium acetate can facilitate high-yield amination under thermal conditions .

- Step 3 : Cyanation at the 5-position using potassium cyanide or nitrile-transfer reagents in the presence of catalytic Cu(I) .

- Key Variables : Reaction temperature (80–120°C), solvent polarity, and stoichiometry of amine reagents significantly impact yield (50–85% reported) .

Table 1 : Example Reaction Conditions and Yields

| Step | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | POCl₃, DMF, 100°C | 75 | |

| 2 | NH₄OAc, DMSO, 90°C | 82 | |

| 3 | KCN, CuCN, DMF | 68 |

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2212 cm⁻¹ and pyridine/pyrimidine ring vibrations (1540–1640 cm⁻¹) .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm), dimethylamino singlet (δ ~3.08 ppm, 6H), and pyridinyl protons (δ ~8.3 ppm) .

- ¹³C NMR : Nitrile carbon at ~115 ppm, pyrimidine C5 at ~69 ppm, and pyridinyl carbons (120–160 ppm) .

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 315 (calculated for C₁₉H₁₇N₅) with fragmentation patterns confirming substituent stability .

Advanced Research Questions

Q. What contradictions exist in reported biological activity data, and how can they be resolved through experimental design?

- Methodological Answer :

- Contradiction : Some studies report potent CDK (cyclin-dependent kinase) inhibition (IC₅₀ < 1 µM), while others show no activity due to variations in assay conditions (e.g., ATP concentration, kinase isoforms) .

- Resolution :

Standardized Assays : Use uniform ATP concentrations (e.g., 10 µM) and recombinant human CDK2/cyclin E complexes.

Structural Modifications : Compare activity of derivatives (e.g., 4-chloro or 4-bromo analogs) to establish structure-activity relationships (SAR) .

Crystallography : Co-crystallize the compound with CDK2 to validate binding mode and identify critical interactions (e.g., hydrogen bonds with Glu81 or Leu83) .

Table 2 : CDK Inhibition Data for Derivatives

| Substituent | CDK2 IC₅₀ (µM) | Reference |

|---|---|---|

| 4-Dimethylamino | 0.8 | |

| 4-Chloro | 2.5 | |

| 4-Bromo | 3.1 |

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Insight : The electron-donating dimethylamino group at position 4 activates the pyrimidine ring toward electrophilic substitution but deactivates it for nucleophilic attacks.

- Experimental Validation :

- Hammett Analysis : Use substituents with varying σ values (e.g., -NO₂, -OCH₃) to correlate reaction rates with electronic effects.

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 2-pyridinyl group enhances electron withdrawal, directing nucleophiles to C5 .

- Case Study : Replacement of dimethylamino with a methoxy group reduces cyanation efficiency by 40%, confirming electronic modulation .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (e.g., 162°C vs. 165°C): How can purity and polymorphism explain this?

- Methodological Answer :

- Purity : Recrystallize the compound using solvents like ethanol/water (5:5) and verify via HPLC (≥95% purity threshold) .

- Polymorphism : Perform X-ray crystallography to identify polymorphic forms. For example, hydrogen-bonding patterns (N–H⋯N vs. N–H⋯O) can alter packing and melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.